4-Methylsulfanylpyrimidin-5-amine

Description

Nomenclature and Structural Context within Pyrimidine (B1678525) Chemistry

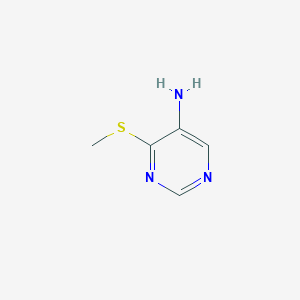

The compound is systematically named 4-methylsulfanylpyrimidin-5-amine according to IUPAC nomenclature. This name precisely describes its structure: a pyrimidine ring substituted with a methylsulfanyl group (-SCH₃) at the 4th position and an amine group (-NH₂) at the 5th position. Pyrimidine itself is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the ring.

Structurally, this compound is characterized by the juxtaposition of an electron-donating amine group and a methylsulfanyl group on the electron-deficient pyrimidine core. This arrangement of functional groups imparts specific reactivity and conformational properties to the molecule, making it a valuable precursor in multi-step syntheses. The amine group can act as a nucleophile or a directing group, while the methylsulfanyl group can be displaced or oxidized to modulate the electronic properties of the ring system.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 90656-13-4 |

| Molecular Formula | C₅H₇N₃S |

| Molecular Weight | 155.20 g/mol |

| IUPAC Name | 4-(methylsulfanyl)pyrimidin-5-amine |

| Canonical SMILES | CS1=C(C=NC=N1)N |

Significance of the Pyrimidine Scaffold in Contemporary Research

The pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its widespread presence in biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. The inherent biological relevance and versatile chemical nature of the pyrimidine core have made it a cornerstone in the development of therapeutic agents across numerous disease areas. researchgate.net

Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. researchgate.net Fused pyrimidine systems, such as purines, are also central to cellular signaling and metabolism. In drug discovery, the pyrimidine scaffold is frequently employed in the design of kinase inhibitors, which are a major class of targeted cancer therapies. nih.govresearchgate.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of adenine (B156593) in the ATP-binding pocket of kinases. nih.gov Researchers have successfully developed numerous drugs based on related scaffolds, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which have shown promise as antitumor and anti-inflammatory agents. nih.gov

Research Trajectories Involving this compound and its Core Structure

This compound and its structural analogues serve as key starting materials in synthetic campaigns aimed at discovering new bioactive compounds. Research trajectories involving this core structure primarily focus on its elaboration into more complex molecules, particularly for screening in drug discovery programs. The compound is valued as a versatile building block, available commercially for research and development purposes. enamine.netenamine.net

The primary research application lies in its use as an intermediate for creating libraries of substituted pyrimidines. The amine and methylsulfanyl groups are chemical handles that allow for sequential and regioselective reactions. For instance, the amine group can undergo condensation or acylation reactions, while the methylsulfanyl group can be targeted in nucleophilic aromatic substitution (SNAr) reactions, often after oxidation to a more reactive sulfone group. nih.gov

This strategy is frequently applied in the synthesis of kinase inhibitors. For example, related aminopyrimidine structures are central to the development of potent inhibitors for targets like Aurora kinases and Epidermal Growth Factor Receptor (EGFR) kinase, both of which are implicated in cancer. nih.govnih.gov The general approach involves using the aminopyrimidine core to anchor the molecule in the ATP-binding site of the target enzyme, while various substituents are introduced to enhance potency, selectivity, and pharmacokinetic properties.

Table 2: Research Applications of Structurally Related Pyrimidine Derivatives

| Derivative Class | Research Application | Key Synthetic Strategy |

|---|---|---|

| Pyrimido[5,4-d]pyrimidines | Potent inhibitors of EGFR tyrosine kinase for cancer therapy. nih.gov | Build-up from a substituted pyrimidine core, utilizing amine groups for cyclization or substitution. |

| Thiazolo[4,5-d]pyrimidines | Privileged scaffold for discovering agents with antimicrobial and antitumor properties. researchgate.net | Cyclization reactions involving aminopyrimidine precursors with sulfur-containing reagents. |

| Aminopyrimidine-based compounds | Development of Aurora kinase inhibitors for treating multidrug-resistant cancers. nih.govresearchgate.net | Nucleophilic substitution reactions on di- or tri-chlorinated pyrimidines, followed by coupling with amine-containing fragments. nih.gov |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | An intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used as an antiplatelet agent. chemicalbook.comechemi.com | Reduction of a nitro group to an amine on the pyrimidine ring, followed by further substitution reactions. chemicalbook.com |

These research trajectories highlight the strategic importance of the this compound core. Its functional group arrangement provides a reliable platform for medicinal chemists to construct diverse and complex molecular architectures, leading to the discovery of novel therapeutic candidates.

Structure

3D Structure

Properties

CAS No. |

59447-73-3 |

|---|---|

Molecular Formula |

C5H7N3S |

Molecular Weight |

141.20 g/mol |

IUPAC Name |

4-methylsulfanylpyrimidin-5-amine |

InChI |

InChI=1S/C5H7N3S/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3 |

InChI Key |

PNPSRJCHNORKJY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=NC=C1N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Methylsulfanyl Group

The sulfur-containing substituent is a key site for reactivity, primarily through oxidation, which significantly alters its electronic properties and transforms it into a highly effective leaving group.

The methylsulfanyl (or methylthio) group of pyrimidine (B1678525) derivatives can be readily oxidized to the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups. The sulfone, in particular, is a critical intermediate for further functionalization. The oxidation is typically achieved using strong oxidizing agents. For instance, m-chloroperbenzoic acid (m-CPBA) is a common reagent for this transformation. Another effective reagent is potassium peroxymonosulfate, commercially known as Oxone®, which can oxidize methylthio-pyrimidine derivatives to their methylsulfonyl counterparts in a mixture of methanol (B129727) and water. researchgate.net

The conversion from the sulfide (B99878) to the sulfone dramatically changes the nature of the substituent. The methylsulfanyl group is an electron-donating group, whereas the methylsulfonyl group is a powerful electron-withdrawing group. This electronic shift is crucial for the subsequent reactivity of the pyrimidine ring. rsc.org

Table 1: Oxidation of Methylsulfanylpyrimidines

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole | Oxone®, MeOH/H₂O | 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole | researchgate.net |

While the methylsulfanyl group itself is a poor leaving group, its oxidized form, the methylsulfonyl group (-SO₂CH₃), is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. nih.gov This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the pyrimidine ring towards nucleophilic attack.

Control experiments have highlighted the dramatic difference in reactivity. Under conditions where 2-methylsulfonyl pyrimidines react readily with thiol nucleophiles, the corresponding 2-methylthio- and 2-amino-pyrimidines show no observable reaction. mdpi.comnih.gov This demonstrates that oxidation of the thioether to the sulfone is a prerequisite for efficient substitution. This strategy is employed synthetically to introduce a variety of nucleophiles, such as amines, onto the pyrimidine ring. The substitution of the methylsulfonyl group often proceeds under milder conditions than the displacement of other leaving groups like halogens. rsc.org

For example, the key intermediate 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole is specifically synthesized to facilitate the subsequent nucleophilic substitution of the methylsulfonyl group by various amino compounds. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. mdpi.com The methylsulfanyl group and its oxidized sulfonyl derivative are generally not effective leaving groups for this type of cross-coupling reaction under standard conditions. The literature on Suzuki-Miyaura reactions of pyrimidines overwhelmingly features substrates with halogen leaving groups (Cl, Br, I) at the coupling position. sigmaaldrich.com

While the field of C-S bond activation for cross-coupling is an active area of research, and some nickel-catalyzed methods for coupling aryl thioethers have been developed, these are not yet standard procedures for substrates like 4-methylsulfanylpyrimidin-5-amine. acs.org The primary and most well-documented utility of the methylsulfonyl group on a pyrimidine ring is to act as a leaving group in SₙAr reactions, rather than in palladium-catalyzed cross-coupling. nih.gov

Reactions of the Amino Moiety

The 5-amino group is a versatile handle for derivatization, primarily acting as a nucleophile in condensation and amidation reactions. It also plays a crucial role as a hydrogen bond donor, directing the self-assembly of these molecules in the solid state.

The amino group of this compound can undergo standard reactions typical of aromatic amines.

Amidation: The amino group can be acylated to form amides. This is commonly achieved by reacting the aminopyrimidine with an acylating agent such as an acid anhydride (B1165640) or an acid chloride. For example, 4-aminopyrimidine (B60600) can be treated with acetic anhydride and a base like triethylamine (B128534) to yield 4-acetamidopyrimidine. More advanced methods can couple carboxylic acids directly to electron-deficient amines, such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, using coupling agents like DAST (diethylaminosulfur trifluoride). acs.orgwikipedia.org

Condensation and Schiff Base Formation: The amino group can also react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. researchgate.netnih.gov This condensation reaction typically occurs under reflux with catalytic acid or base. For instance, aminopyrimidine derivatives bearing a carbaldehyde group can condense with various amines to form the corresponding pyrimidine Schiff bases. mdpi.comresearchgate.net These reactions demonstrate the capacity of the amino group to form new C=N bonds, providing a pathway to more complex molecular architectures.

Table 2: Derivatization of the Amino Group on Pyrimidine Scaffolds

| Pyrimidine Reactant | Reagent(s) | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|

| 4-Aminopyrimidine | Acetic anhydride, Triethylamine | Amidation | N-(Pyrimidin-4-yl)acetamide | |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | Bromo(difluoro)acetic acid, DAST | Amidation | Bromo(difluoro)amide derivative | acs.orgwikipedia.org |

The amino group is a potent hydrogen bond donor (-NH₂), while the nitrogen atoms within the pyrimidine ring are effective hydrogen bond acceptors. This donor-acceptor arrangement profoundly influences the solid-state structure of this compound and its derivatives, leading to the formation of extensive and predictable hydrogen-bonding networks.

Crystal structure analyses of various aminopyrimidines consistently show the formation of supramolecular motifs. A common and highly stable pattern is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.netnih.gov

Beyond simple dimers, these interactions can propagate into more extended structures. Molecules can be linked into chains of fused rings or complex sheets. researchgate.net In the crystal structure of a related compound, (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, the secondary amine group participates in an intramolecular hydrogen bond with a pyrimidine nitrogen atom. Other interactions, such as C-H···N bonds and π-π stacking, can further stabilize the crystal lattice, leading to the formation of three-dimensional frameworks. wikipedia.orgresearchgate.net The specific patterns of these networks are dictated by the substitution pattern on the pyrimidine ring.

Reactivity of the Pyrimidine Ring System

The pyrimidine core of this compound is susceptible to a range of transformations, largely influenced by the electronic effects of its substituents. The amino group at the 5-position and the methylsulfanyl group at the 4-position significantly modulate the electron density of the ring, influencing its susceptibility to nucleophilic and electrophilic attack.

While this compound itself is not halogenated, its halogenated derivatives are valuable intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The introduction of a halogen atom, typically chlorine, at the 4- or 6-position of the pyrimidine ring creates a highly electrophilic center, amenable to displacement by a wide array of nucleophiles.

The synthesis of such halogenated precursors can be achieved through various methods, including the treatment of the corresponding hydroxypyrimidine with phosphoryl chloride (POCl3). For instance, the conversion of a pyrimidin-4-one to a 4-chloropyrimidine (B154816) is a common strategy. In a related context, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) has been shown to react selectively with sodium ethoxide to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, highlighting the differential reactivity of the chloro substituents which can be exploited for selective substitutions. researchgate.net

The reactivity of these chloropyrimidine intermediates with various nucleophiles is a cornerstone of pyrimidine chemistry. A range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloro group. The reaction conditions, such as solvent, temperature, and the nature of the base, can be fine-tuned to achieve the desired substitution product. For example, the reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with various amines under microwave irradiation has been demonstrated as an efficient method for the synthesis of substituted aminopyrimidines. nih.gov

The following table summarizes representative nucleophilic substitution reactions on related chloropyrimidine systems, which serve as a model for the expected reactivity of halogenated this compound.

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2-Amino-4-chloropyrimidine | Substituted Amines | 2-Amino-4-(substituted-amino)pyrimidines | Microwave, 120-140 °C, 15-30 min | nih.gov |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | EtOH, ~20 °C, 2 h | researchgate.net |

| 4-Chloro-6-(substituted-phenyl)pyrimidine | Phenylamine | 4-Phenylamino-6-(substituted-phenyl)pyrimidine | Conventional heating or microwave | nih.gov |

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. The key to these cyclization reactions is the presence of the amino group at the 5-position, which can act as a nucleophile to form a new ring with a suitably functionalized adjacent group.

A common strategy involves the reaction of a 5-aminopyrimidine (B1217817) derivative with a reagent that can introduce a two-carbon unit, which then undergoes cyclization. For instance, the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an active methylene (B1212753) compound (like a cyanoester), and elemental sulfur, is a powerful method for the synthesis of 2-aminothiophenes. wikipedia.orgnih.govorganic-chemistry.org These aminothiophenes can then be cyclized to form thieno[2,3-d]pyrimidines.

In a more direct approach, a 4-amino-5-cyanopyrimidine can be converted into a thieno[2,3-d]pyrimidine. While our focus compound is a 5-aminopyrimidine, related structures with a cyano group at the 5-position are common starting materials for such cyclizations. For example, 2-alkoxy-6-phenyl-4-thioxo-1H-pyrimidine-5-carbonitriles can be S-alkylated and subsequently cyclized to afford 5-aminothieno[2,3-d]pyrimidines. clockss.org

The general scheme for the synthesis of thieno[2,3-d]pyrimidines from a 5-aminopyrimidine often involves the introduction of a functional group at the 6-position that can react with the 5-amino group. The following table illustrates a representative cyclization reaction leading to a fused heterocycle.

| Starting Material | Reagent(s) | Fused Heterocycle Product | Key Transformation | Reference |

| 2-Alkoxy-6-phenyl-4-thioxo-1H-pyrimidine-5-carbonitrile | Alkylating agent, then cyclization | 5-Aminothieno[2,3-d]pyrimidine derivative | S-alkylation and intramolecular cyclization | clockss.org |

| 2-Amino-3-cyanothiophene | Formamide (B127407) or Triethyl orthoformate/NH3 | Thieno[2,3-d]pyrimidine | Cyclization with a one-carbon synthon | researchgate.net |

The amino group at the 5-position of this compound is a primary site for reactions with electrophiles. This nucleophilic character allows for a variety of transformations, including acylation, alkylation, and the formation of imines.

A well-documented reaction is the treatment of aminopyrimidines with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). DMF-DMA serves as an electrophile, reacting with the primary amino group to form a dimethylaminomethyleneamino derivative. This transformation is often a key step in the synthesis of more complex heterocyclic systems, as the resulting amidine can act as a versatile intermediate for further cyclization reactions.

The reactivity of the amino group is also demonstrated in acylation reactions with acyl chlorides or anhydrides, which would lead to the corresponding N-acylated products. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

The following table provides an example of a reaction with an electrophile.

| Starting Material | Electrophile | Product | Reaction Type |

| 5-Aminopyrimidine derivative | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N'-(pyrimidin-5-yl)-N,N-dimethylformamidine | Amidine formation |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

The characterization of 4-Methylsulfanylpyrimidin-5-amine would typically involve a suite of spectroscopic techniques to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the amino group, and the methylsulfanyl group. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would provide insights into their electronic environments. The integration of the signals would confirm the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus helping to establish connectivity.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would be employed to analyze the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic) and the nature of its bonding.

Nitrogen Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environment Analysis

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, could provide valuable information about the nitrogen atoms within the pyrimidine ring and the amino group. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and involvement in hydrogen bonding or protonation.

NMR Studies for Conformational Assessment

NMR techniques can also be used to study the preferred conformation of the molecule in solution. For this compound, this would involve analyzing the spatial relationship between the methylsulfanyl group and the pyrimidine ring. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between protons, providing clues about the rotational preferences around the C-S bond.

Despite the critical role of these NMR methodologies in chemical analysis, a comprehensive search of scientific databases and literature did not yield any specific experimental spectra or data tables for this compound. The lack of this fundamental data prevents a detailed discussion of its structural and conformational properties based on direct experimental evidence. Further research and publication of these spectroscopic details are necessary to fully characterize this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule.

The IR spectrum of a primary amine like this compound is characterized by specific vibrational frequencies. Primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. orgchemboulder.com These bands are generally weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.com

Additionally, the N-H bending vibration for primary amines is observed between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration in aromatic amines, such as this pyrimidine derivative, typically appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com The presence of a methyl group would be indicated by C-H stretching vibrations around 3000–2850 cm⁻¹ and bending vibrations at approximately 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.org Aromatic ring C-C stretching vibrations are expected in the 1600-1400 cm⁻¹ range. vscht.cz

| Functional Group | Characteristic Vibration | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 orgchemboulder.com |

| Primary Amine (N-H) | Bending | 1650-1580 orgchemboulder.com |

| Aromatic C-N | Stretch | 1335-1250 orgchemboulder.com |

| Methyl (C-H) | Stretch | 3000-2850 libretexts.org |

| Methyl (C-H) | Bending | 1470-1450 & 1370-1350 libretexts.org |

| Aromatic C=C | Stretch | 1600-1400 vscht.cz |

While specific studies on the linear-dichroic IR (LD-IR) spectroscopy of this compound are not detailed in the provided results, this technique is a powerful method for gaining insights into molecular orientation and conformation in anisotropic samples. By measuring the differential absorption of plane-polarized infrared light, LD-IR can determine the orientation of specific functional groups within a larger molecular framework. This would be particularly useful for understanding the spatial arrangement of the methylsulfanyl and amine groups relative to the pyrimidine ring in oriented samples, such as stretched polymers or liquid crystals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For an amine, the molecular ion peak is typically an odd number, a consequence of the nitrogen rule. libretexts.org

The fragmentation of pyrimidine derivatives often follows predictable pathways. sphinxsai.comresearchgate.net Common fragmentation patterns for pyrimidine-containing compounds involve the initial loss of small, stable molecules or radicals. sphinxsai.comresearchgate.net For this compound, potential fragmentation could involve the loss of a methyl radical (•CH₃) from the methylsulfanyl group or cleavage of the C-S bond. The pyrimidine ring itself can also undergo characteristic cleavages. sphinxsai.com The study of fragmentation patterns of related compounds can provide a basis for predicting the behavior of this compound under electron impact. sphinxsai.comresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive data on molecular geometry. mdpi.com

Crystal Data and Unit Cell Parameters

While the direct crystal structure of this compound is not available in the provided results, analysis of closely related substituted pyrimidine derivatives provides valuable comparative data. For instance, derivatives like 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine and (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine have been studied. nih.govnih.gov

The following table summarizes the crystal data for these related compounds, which can offer an approximation of the crystallographic parameters that might be expected for this compound.

| Compound | Formula | Mᵣ | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | C₁₁H₁₀ClN₃S | 251.73 | Orthorhombic | Pbca | 6.8148(11) | 10.6107(16) | 16.509(3) | 90 | 90 | 90 | 1193.7(3) | 4 |

| (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine | C₁₂H₁₅N₅OS | 277.35 | Orthorhombic | P2₁2₁2₁ | 15.479(2) | 7.1217(10) | 11.7802(17) | 90 | 90 | 90 | 1298.6(3) | 4 |

| (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine | C₁₃H₁₇N₅OS | 291.38 | Orthorhombic | P2₁2₁2₁ | 6.6209(4) | 14.0757(9) | 14.6793(10) | 90 | 90 | 90 | 1368.02(15) | 4 |

Molecular Geometry and Bond Parameters

The molecular geometry of substituted pyrimidines reveals important structural features. In derivatives, the pyrimidine ring is often nearly planar. For example, in (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, the pyrimidine and pyrazolyl rings are almost coplanar, with a small dihedral angle between them. nih.gov

In 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene (B151609) and pyrimidine rings is 3.99(4)°. nih.gov The C-S bond lengths in the methylsulfanyl group are typically around 1.75 Å. nih.gov The bond lengths within the pyrimidine ring will vary depending on the nature and position of the substituents. For instance, the C-N bonds in the ring are generally in the range of 1.3-1.4 Å. nih.gov

The amine group in these structures often participates in hydrogen bonding. In the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, intermolecular N—H···N hydrogen bonds link the molecules. nih.gov Intramolecular hydrogen bonds are also possible, as seen in (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, where an amino group hydrogen atom forms a bond with a pyrimidine nitrogen atom. nih.gov These interactions play a crucial role in stabilizing the crystal packing.

Dihedral Angles and Planarity of Ring Systems

In derivatives of 4-methylsulfanylpyrimidine, the pyrimidine ring system often exhibits near-planarity. For instance, in the structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the pyrimidine and phenyl rings are nearly coplanar, with a small dihedral angle of just 3.99 (4)° between them. nih.gov Similarly, the methylsulfanylpyrimidine group and a connected pyrazole (B372694) ring in (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine are almost coplanar, with a maximum deviation from this plane of only 0.070 (4) Å. nih.gov

However, larger dihedral angles are observed in other structures, indicating a more twisted conformation. In N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the twist between the phenyl group and the pyrimidine ring is significant, resulting in a dihedral angle of 63.07 (7)°. cardiff.ac.uk An even greater inter-planar angle of 42.72 (5)° is found between the pyrimidine and thienyl ring systems in (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. researchgate.net

These variations in dihedral angles highlight the conformational flexibility of these molecules, which can be influenced by the nature and steric bulk of the substituents on the pyrimidine core.

Table 1: Selected Dihedral Angles in 4-Methylsulfanylpyrimidine Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine nih.gov | Pyrimidine | Phenyl | 3.99 (4) |

| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide cardiff.ac.uk | Pyrimidine | Phenyl | 63.07 (7) |

| (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile researchgate.net | Pyrimidine | Thienyl | 42.72 (5) |

| (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine nih.gov | Pyrimidine-Pyrazol | Tetrahydrofuran (B95107) (C2-C3-C4 plane) | 98.1 (3) |

Analysis of Asymmetric Units and Crystal Packing

The asymmetric unit is the smallest part of a crystal structure from which the entire lattice can be generated by applying symmetry operations. In derivatives of 4-methylsulfanylpyrimidine, the number of molecules in the asymmetric unit (Z') can vary.

Many derivatives crystallize with one molecule in the asymmetric unit, within a unit cell containing four molecules (Z = 4). nih.govnih.govcardiff.ac.uk For example, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide crystallizes in the monoclinic space group P21/c with Z = 4. cardiff.ac.uk However, more complex arrangements are also observed. The structure of (5RS)-5-(4-Methoxyphenyl)-2-(methylsulfanyl)benzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H,5H,12H)-trione is notable for having three independent molecules (Z' = 3) in its asymmetric unit. researchgate.net Two of these molecules share similar conformations, while the third adopts a different arrangement. researchgate.net In another case, two nearly superimposable molecules of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile comprise the asymmetric unit. researchgate.net

The packing of these molecules in the crystal lattice is dictated by a network of non-covalent interactions. These interactions can lead to well-organized patterns, such as the 'V' shape herringbone crystal packing seen in some D–π–A systems, which helps to minimize close π–π stacking. rsc.org

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are a dominant force in defining the supramolecular architecture of 4-methylsulfanylpyrimidine derivatives. Both intermolecular (between molecules) and intramolecular (within a single molecule) hydrogen bonds are frequently observed. youtube.comchemistryguru.com.sg

Intermolecular Hydrogen Bonds: These interactions are crucial for building larger assemblies. A common motif is the formation of N—H···N hydrogen bonds, which can link molecules into chains or ring patterns. cardiff.ac.uk In the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, strong intermolecular N—H···N bonds link molecules into ribbons featuring R²₂(8) ring motifs. nih.gov Similarly, molecules of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile are linked by N–H···N and N–H···O hydrogen bonds, forming chains. researchgate.net Weaker C—H···S and C—H···O contacts can also play a role in connecting these primary structures into more complex two- or three-dimensional networks. nih.govresearchgate.net

Intramolecular Hydrogen Bonds: These bonds occur when a hydrogen bond donor and acceptor are suitably positioned within the same molecule. nih.gov An example is found in (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, where the secondary amine group forms an intramolecular hydrogen bond with a nitrogen atom of the pyrimidine ring. nih.gov The formation of intramolecular versus intermolecular hydrogen bonds can be influenced by steric factors and the electronic properties of adjacent functional groups. nih.gov

The combination of these hydrogen bonding types, ranging from strong N—H···O/N interactions to weaker C—H···π contacts, results in robust, continuous three-dimensional frameworks in the solid state. researchgate.net

Table 2: Examples of Hydrogen Bonding in 4-Methylsulfanylpyrimidine Derivatives

| Compound | Bond Type | Description |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine nih.gov | Intermolecular | N—H···N bonds form R²₂(8) rings; weak C—H···S contacts link ribbons. |

| (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile researchgate.net | Intermolecular | N–H···N and N–H···O bonds link molecules into chains. |

| (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine nih.gov | Intramolecular | Secondary amine N-H forms a hydrogen bond with a pyrimidine N atom. |

| (5RS)-5-(4-Methoxyphenyl)-2-(methylsulfanyl)benzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H,5H,12H)-trione researchgate.net | Inter- & Intramolecular | N—H···O, N—H···N, C—H···O, C—H···N, and C—H···π(arene) bonds form a 3D framework. |

π-π Stacking Interactions in Crystal Lattices

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings contribute significantly to the crystal packing of these compounds. These interactions typically occur in an off-centered, parallel-displaced orientation, which is energetically favorable. nih.gov

Table 3: π-π Stacking Parameters in a 4-Methylsulfanylpyrimidine Derivative

| Compound | Interacting Rings | Stacking Geometry | Perpendicular Distance (Å) | Centroid-Centroid Distance (Å) |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine nih.gov | Pyrimidine and Phenyl (adjacent molecules) | Offset face-to-face, zigzag fashion | 3.463 and 3.639 | 4.420 (2) |

| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide cardiff.ac.uk | Phenyl and Pyrimidine (neighboring molecules) | Forms molecular chains parallel to the b-axis | Not specified | Not specified |

Elucidation of Absolute Configuration

For chiral molecules containing the 4-methylsulfanylpyrimidine scaffold, determining the absolute configuration of the stereogenic centers is essential. X-ray crystallography is a powerful and definitive method for this purpose. nih.gov

The absolute configuration of (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine was successfully determined through single-crystal X-ray diffraction. nih.gov The analysis confirmed that the chiral center at the substituted carbon atom of the tetrahydrofuran ring possesses the R configuration. nih.gov This determination was aided by the analysis of Friedel pairs in the diffraction data, yielding a Flack parameter of 0.061 (12), which is consistent with the assigned absolute structure. nih.gov This demonstrates the utility of crystallographic methods in unambiguously assigning the three-dimensional arrangement of atoms in chiral derivatives of 4-methylsulfanylpyrimidine.

Lack of Specific Research Data for this compound Hampers In-Depth Computational Analysis

The initial aim was to construct a detailed article on the computational chemistry and theoretical investigations of this compound, structured around its electronic properties, reactivity, energy barriers, conformational landscape, and spectroscopic features. However, the absence of published research directly addressing this molecule prevents a comprehensive analysis as outlined.

General computational methodologies, such as Density Functional Theory (DFT) and ab initio methods, are commonly employed to study related pyrimidine structures. These studies often explore the impact of various substituents on the electronic structure, reactivity, and potential energy surfaces of the pyrimidine ring. For instance, research on substituted pyrimidin-5-amines and methylsulfanylpyrimidines does exist, but the specific combination of a 4-methylsulfanyl group and a 5-amino group on the pyrimidine ring has not been the subject of focused theoretical investigation in the available literature.

Consequently, key data points that would form the basis of the requested article, such as predicted electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential), calculated energy barriers for specific chemical transformations, a detailed conformational analysis, and theoretical validation of spectroscopic data for this compound, remain undetermined. Similarly, the use of computational methods to confirm its molecular structure and distinguish it from potential isomeric products has not been documented.

While ab initio methods are foundational for understanding the electronic structure and molecular interactions in heterocyclic compounds, their specific application to this compound is not found in the surveyed scientific papers.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Interaction Studies (Chemical Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Methylsulfanylpyrimidin-5-amine, docking studies would be instrumental in predicting its binding affinity and mode of interaction with various protein targets.

The chemical principles governing these interactions are rooted in the molecule's structural features: the pyrimidine (B1678525) ring, the amino group, and the methylsulfanyl group. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. The methylsulfanyl group can engage in hydrophobic interactions and potentially weaker S-π or C-H-π interactions.

Computational docking studies provide a rational basis for the design of new ligands with improved potency and selectivity. By analyzing the predicted binding mode of this compound, medicinal chemists can identify opportunities for structural modification.

One key principle is the optimization of hydrogen bonding networks. If the docking simulation reveals an unmet hydrogen bond opportunity in the active site, the ligand can be modified to include an additional hydrogen bond donor or acceptor at a suitable position. For example, substitution on the pyrimidine ring could introduce new interaction points.

Another principle is the exploitation of hydrophobic pockets. If the methylsulfanyl group of this compound occupies a large hydrophobic cavity, extending or branching this group could lead to more extensive van der Waals contacts and improved binding affinity. The design of novel spiropyrazoline oxindoles, for instance, was guided by their docking scores, with the most potent compounds exhibiting strong interactions within the target's binding site. acs.org

Structure-activity relationship (SAR) studies, informed by computational data, are also crucial. By systematically modifying the scaffold of this compound and evaluating the docking scores of the resulting virtual compounds, a predictive model of the structural requirements for binding can be developed. This approach was successfully used in the design of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines as kinase inhibitors. nih.gov

The following table illustrates the kind of data that would be generated in a computational study to guide ligand design, based on hypothetical docking scores and observed interactions for derivatives of this compound.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Lead-01 | This compound | -7.5 | H-bond with Asp145, Hydrophobic interaction with Leu83 |

| Mod-01a | R-group extension at methylsulfanyl | -8.2 | Enhanced hydrophobic contact, H-bond with Asp145 |

| Mod-01b | Substitution at pyrimidine C2 | -7.8 | Additional H-bond with Gln85, H-bond with Asp145 |

| Mod-01c | Bioisosteric replacement of -SMe | -7.1 | Altered hydrophobic interaction profile |

This table is illustrative and based on principles of computational chemistry.

Hydrogen Bonding Analysis through Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and intermolecular interactions of molecules with high accuracy. For this compound, these methods can be used to perform a detailed hydrogen bonding analysis.

By calculating the molecular electrostatic potential (MEP) surface, regions of positive and negative potential can be visualized, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the amino group would exhibit a positive potential, making it a hydrogen bond donor site, while the pyrimidine nitrogens would show negative potential, identifying them as hydrogen bond acceptor sites. Similar analyses have been conducted on other pyrimidine derivatives to identify their primary hydrogen bonding sites. researchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that can quantify the strength of hydrogen bonds. This method analyzes the delocalization of electron density from a filled Lewis-type orbital (the lone pair of a hydrogen bond acceptor) to an unfilled non-Lewis-type orbital (the antibonding orbital of the donor's X-H bond). The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the hydrogen bond strength. For related pyrimidine systems, NBO analysis has been used to elucidate the nature of intramolecular and intermolecular hydrogen bonds.

A theoretical study of a dimer of this compound or its complex with a water molecule could provide precise geometric parameters (bond lengths and angles) and energetic details of the hydrogen bonds formed. The calculated stabilization energies can help to rank the relative strengths of different possible hydrogen bonding configurations.

The table below presents hypothetical data from a quantum chemical analysis of hydrogen bonding in this compound.

| Hydrogen Bond | Donor | Acceptor | Calculated Bond Length (Å) | Calculated E(2) (kcal/mol) |

| N-H···N (intermolecular) | Amino (N-H) | Pyrimidine (N1) | 2.05 | 8.2 |

| N-H···N (intermolecular) | Amino (N-H) | Pyrimidine (N3) | 2.10 | 7.5 |

| C-H···S (intramolecular) | Pyrimidine (C6-H) | Methylsulfanyl (S) | 2.85 | 1.1 |

This table is illustrative and based on principles of quantum chemistry.

Advanced Applications in Organic Synthesis and Materials Science

Precursors and Building Blocks in Complex Molecule Synthesis

The strategic placement of the amino and methylsulfanyl groups on the pyrimidine (B1678525) core makes 4-methylsulfanylpyrimidin-5-amine a valuable starting material for the synthesis of more intricate molecules. The amino group can act as a nucleophile in cyclization reactions, while the methylsulfanyl group can be a leaving group or be modified to introduce further complexity.

The 5-amino substituent on the pyrimidine ring is particularly useful for the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with another heterocyclic ring. This is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with specific biological activities.

The synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of a 4-aminopyrimidine (B60600) with a three-carbon synthon. nih.govtandfonline.com In the case of this compound, the amino group can react with various α,β-unsaturated carbonyl compounds or their equivalents to form the pyridine (B92270) ring fused to the pyrimidine core. For instance, a reaction with a 1,3-dicarbonyl compound in the presence of an acid catalyst can lead to the formation of the corresponding pyrido[2,3-d]pyrimidine (B1209978). nih.gov The general approach involves an initial Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and dehydration.

A variety of pyrido[2,3-d]pyrimidine derivatives have been synthesized using related 4-aminopyrimidines, highlighting the versatility of this approach. nih.govresearchgate.net For example, the reaction of 6-aminouracil (B15529) with acetylacetone (B45752) yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. nih.gov

Table 1: Examples of Reagents for Pyrido[2,3-d]pyrimidine Synthesis

| Reagent Type | Specific Example | Resulting Fused Ring |

|---|---|---|

| 1,3-Diketone | Acetylacetone | 5,7-Dimethyl-substituted pyridine |

| α,β-Unsaturated Ester | Ethyl Acrylate | Dihydropyridinone |

| Malonic Acid Derivative | Diethyl Malonate | 5-Hydroxy-7-oxo-substituted pyridine |

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved by constructing a second pyrimidine ring onto an existing one. Starting with this compound, the amino group can react with a variety of one-carbon and two-atom synthons. For example, reaction with formamide (B127407) or a derivative can introduce the necessary atoms to close the second pyrimidine ring. nih.gov Another common method involves the reaction of a 5-aminopyrimidine (B1217817) with a reagent that provides a C-N-C fragment.

Research has shown the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione by reacting it with primary amines and formaldehyde. nih.gov This highlights a general strategy that could be adapted for this compound.

While the typical synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent, an alternative approach could utilize a 5-aminopyrimidine. nih.govbiointerfaceresearch.commdpi.com In this scenario, this compound could potentially react with a reagent that provides a two-carbon fragment with appropriate functional groups to facilitate the formation of the fused pyrazole (B372694) ring. However, the more common and well-documented route starts with a substituted pyrazole. nih.gov For instance, the condensation of 3-aminopyrazole with isoflavones can lead to the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines or 6,7-diarylpyrazolo[1,5-a]pyrimidines depending on the reaction conditions (microwave irradiation vs. conventional heating). mdpi.com

The synthesis of quinazolines typically involves the construction of the pyrimidine ring onto a pre-existing benzene (B151609) ring. However, it is conceivable to synthesize quinazoline (B50416) derivatives starting from a highly functionalized pyrimidine. While direct synthesis from this compound is not a standard method, the principles of pyrimidine ring synthesis could be applied in reverse. More conventional methods for quinazoline synthesis include the reaction of anthranilic acid derivatives with formamide or the reaction of 2-aminobenzonitriles with various electrophiles. rsc.org A unified approach to pyrimidines and quinazolines has been demonstrated through a ring-expansion of pyrazoles and indazoles, respectively, showcasing modern synthetic strategies in heterocycle formation.

The functional groups of this compound provide handles for the development of novel pyrimidine derivatives through various chemical transformations. The amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents at the 5-position. The methylsulfanyl group at the 4-position is a good leaving group and can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities.

Furthermore, modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to create C-C bonds at the pyrimidine core, assuming appropriate halogenation of the ring. For instance, a convenient protocol for the synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines has been developed using Sonogashira reactions. This highlights the potential for creating a library of novel pyrimidine derivatives starting from a suitably functionalized pyrimidine scaffold.

Table 2: Potential Reactions for the Synthesis of Novel Pyrimidine Derivatives from this compound

| Reaction Type | Reagent/Catalyst | Position of Modification | Resulting Functional Group |

|---|---|---|---|

| Acylation of Amino Group | Acetyl Chloride | 5-position | Acetamido |

| Alkylation of Amino Group | Methyl Iodide | 5-position | Methylamino |

| Nucleophilic Aromatic Substitution | Benzylamine | 4-position | Benzylamino |

| Sonogashira Coupling (after halogenation) | Terminal Alkyne / Pd-Cu catalyst | 4 or 6-position | Alkynyl |

| Suzuki Coupling (after halogenation) | Boronic Acid / Pd catalyst | 4 or 6-position | Aryl or Alkyl |

Synthesis of Fused Heterocyclic Ring Systems

Role in Ligand Design and Coordination Chemistry

The presence of multiple heteroatoms and functional groups in this compound makes it an excellent candidate for the design of novel ligands for metal complexation. The pyrimidine ring system, with its nitrogen atoms, and the exocyclic amine and methylsulfanyl groups, offer multiple potential coordination sites.

N-Donor Ligands for Metal Complexation

Derivatives of this compound serve as effective N-donor ligands in the formation of metal complexes. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can coordinate with metal ions, leading to the formation of stable coordination compounds. For instance, related pyrimidine derivatives, such as 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, have been shown to act as N-donor ligands, constructing a variety of coordination polymers with unique architectures. In the solid state, these molecules can be linked by intermolecular N—H···N hydrogen bonds, forming intricate ribbon-like structures. This ability to form both coordination bonds with metals and hydrogen bonds with other ligands or solvent molecules highlights the versatility of the pyrimidine scaffold in crystal engineering and the design of functional materials.

The coordination chemistry of ligands containing both pyrimidine and amine functionalities is rich and varied. The coordination can occur through one or both of the pyrimidine nitrogen atoms, as well as the exocyclic amine. This multidentate character allows for the formation of chelate rings with metal ions, enhancing the stability of the resulting complexes. The specific coordination mode is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. For example, in complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related ligand containing both amino and thione groups, coordination to transition metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) occurs through the sulfur and amine groups, forming a bidentate chelate. nih.gov This suggests that the sulfur atom of the methylsulfanyl group in this compound could also participate in metal coordination, potentially leading to bidentate or even tridentate coordination modes.

Influence of Substituents on Ligand Properties

The electronic and steric properties of substituents on the pyrimidine ring significantly influence the coordination behavior and the properties of the resulting metal complexes. The methylsulfanyl (-SCH3) and amino (-NH2) groups in this compound play a crucial role in determining its ligand properties.

The methylsulfanyl group, being a soft donor, has a preference for coordinating with softer metal ions. Its presence can also influence the electronic density of the pyrimidine ring through resonance and inductive effects, which in turn affects the basicity of the nitrogen atoms and their affinity for metal ions.

The amino group is a strong sigma-donor and readily participates in coordination. Its position at the 5-position of the pyrimidine ring, adjacent to the methylsulfanyl group at the 4-position, can lead to steric interactions that may influence the preferred coordination geometry. Furthermore, the hydrogen atoms of the amino group are capable of forming hydrogen bonds, which can play a significant role in the supramolecular assembly of the resulting metal complexes. Studies on related 2-aminopyrimidine (B69317) ligands have shown that they can form extensive hydrogen-bonding networks, leading to the formation of one-, two-, or three-dimensional supramolecular structures.

Design of Analogues for Molecular Interaction Studies

The pyrimidine scaffold is a common feature in many biologically active molecules. Consequently, this compound serves as a valuable starting point for the design and synthesis of analogues aimed at studying and modulating biological processes.

Synthetic Probes for Enzyme Inhibition Studies (e.g., Tyrosine Kinases)

Pyrimidine derivatives are well-established as inhibitors of various protein kinases, including tyrosine kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. mdpi.com The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the enzyme.

Analogues of this compound can be designed as synthetic probes to investigate the structure-activity relationships of kinase inhibitors. By systematically modifying the substituents on the pyrimidine ring, researchers can explore the key interactions required for potent and selective inhibition. For example, replacing the methylsulfanyl group with other substituents or modifying the amino group can provide insights into the steric and electronic requirements of the enzyme's active site. A series of 4-(phenylamino)pyrimido[5,4-d]pyrimidines have been synthesized and shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. zsmu.edu.ua This demonstrates the potential of the pyrimidine core in designing effective enzyme inhibitors.

The development of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which share the aminopyrimidine core, has been explored for their antimicrobial and antioxidant activities. researchgate.net This further underscores the versatility of this scaffold in generating bioactive molecules.

Development of Molecules for Interaction with Cellular Pathways

Beyond enzyme inhibition, derivatives of this compound can be developed to interact with a variety of cellular pathways. The pyrimidine nucleus is a key component of nucleobases, and as such, its derivatives can interfere with DNA and RNA synthesis and function.

The synthesis of novel pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activities has been reported. nih.gov For instance, 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione has been used as a precursor to synthesize a variety of fused pyrimidine systems with significant biological activities. nih.gov Similarly, the synthesis of thiazolo[3,2-α]pyrimidine analogues has yielded compounds with promising antimicrobial activities. biointerfaceresearch.com

Furthermore, the adaptability of the 5-aminopyrazole scaffold, a close structural relative of 5-aminopyrimidine, has been highlighted in a recent review, showcasing its use in creating fused heterocyclic systems with a broad spectrum of biological activities, including anticancer and antimicrobial properties. mdpi.com This suggests that this compound could be a valuable precursor for the synthesis of novel fused pyrimidine systems with potential therapeutic applications. The synthesis of new pyrimidine derivatives with potential anti-inflammatory and analgesic properties further illustrates the broad therapeutic potential of this class of compounds. nih.gov

Conclusion and Future Research Directions

Summary of Key Chemical and Structural Insights

While specific experimental data for 4-methylsulfanylpyrimidin-5-amine is not extensively documented in publicly available literature, a comprehensive understanding of its chemical and structural characteristics can be extrapolated from studies on closely related analogues. The fundamental structure, featuring a pyrimidine (B1678525) ring substituted with a methylsulfanyl group at the 4-position and an amino group at the 5-position, dictates its electronic and steric properties.

The pyrimidine ring itself is an aromatic, electron-deficient heterocycle. The presence of the amino group (-NH2) at the C5 position significantly influences the electron density of the ring through resonance effects. As an electron-donating group, the amino substituent is expected to increase the electron density of the pyrimidine core, particularly at the ortho and para positions. Conversely, the methylsulfanyl group (-SCH3) at the C4 position can exhibit both electron-donating and -withdrawing characteristics, depending on the electronic demands of the system. Its influence on the aromatic ring is generally considered to be less pronounced than that of an amino group.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Melting Point (°C) |

| This compound | C5H7N3S | 141.19 | 285.4 ± 25.0 | 95-100 |

| 4-Methyl-2-(methylthio)pyrimidin-5-amine | C6H9N3S | 155.22 | - | - |

| 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine | C5H5Cl2N3S | 210.09 | - | - |

| 5-Amino-4,6-dichloro-2-methylpyrimidine | C5H5Cl2N3 | 178.02 | 257.7 ± 35.0 | 70-73 |

Emerging Avenues in Synthetic Methodology Development

The synthesis of this compound, while not explicitly detailed in the literature, can be approached through established methodologies for the preparation of substituted pyrimidines. The construction of the pyrimidine ring and the introduction of the amino and methylsulfanyl groups are the key transformations to consider.

One plausible synthetic route could involve the condensation of a suitable three-carbon precursor with a source of the N-C-N fragment, a common strategy in pyrimidine synthesis. For instance, a β-functionalized acrylonitrile (B1666552) or a related derivative bearing a leaving group at the appropriate position could be reacted with S-methylisothiourea. Subsequent manipulation of other substituents on the ring could then lead to the desired product.

Alternatively, a pre-formed pyrimidine ring can be functionalized. For example, a pyrimidine with a suitable leaving group, such as a halogen, at the 4-position could undergo nucleophilic substitution with methanethiolate (B1210775) to introduce the methylsulfanyl group. The amino group at the 5-position could be introduced through various methods, such as the reduction of a nitro group or the Hofmann rearrangement of a carboxamide. The synthesis of related 5-aminopyrimidines has been achieved through such strategies. acs.org

Prospects for Advanced Theoretical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the structure of this compound. The chemical shifts of the pyrimidine ring protons and carbons would be influenced by the electronic effects of the amino and methylsulfanyl substituents. Comparative analysis of ¹³C NMR chemical shifts in related methylsulfanyl- and amino-substituted pyrimidines has shown that the chemical shift of the carbon atom bearing the substituent is a sensitive probe of the nature of the heteroatom (S, O, or N) attached to the ring. bohrium.comresearchgate.net For this compound, the C4 and C5 signals would be of particular interest for characterizing the electronic environment of these positions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring would also be present. The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the fingerprint region, providing information about the aromatic system.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and valuable information about its fragmentation pattern. The molecular ion peak would confirm the elemental composition, and the fragmentation pattern could help to elucidate the connectivity of the atoms within the molecule.

Advanced computational studies, such as Density Functional Theory (DFT), can be employed to predict the geometric, electronic, and spectroscopic properties of this compound. nih.govresearchgate.net Such calculations can provide insights into bond lengths, bond angles, Mulliken atomic charges, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is invaluable for understanding the molecule's reactivity, stability, and potential for participating in intermolecular interactions.

Potential for Rational Design of Chemically-Functional Materials and Systems

The unique combination of an electron-donating amino group and a polarizable methylsulfanyl group on a pyrimidine core suggests that this compound and its derivatives could serve as valuable building blocks for the rational design of functional materials. The pyrimidine ring system is known to be a component in various materials with interesting optical and electronic properties. researchgate.netgsconlinepress.comjrasb.comgsconlinepress.com

The presence of nitrogen and sulfur atoms with available lone pairs makes these compounds potential ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). The ability to coordinate with metal ions could lead to materials with catalytic, magnetic, or porous properties. The specific arrangement of the donor atoms in this compound could lead to the formation of unique coordination geometries and network topologies.

Furthermore, the electronic properties of the molecule suggest potential applications in organic electronics. The HOMO-LUMO energy gap, which can be tuned by further substitution on the pyrimidine ring, is a critical parameter for determining the electronic and optical properties of organic semiconductors. The potential for intermolecular hydrogen bonding through the amino group and π-π stacking interactions of the pyrimidine rings could facilitate charge transport in the solid state. These characteristics make pyrimidine derivatives interesting candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. researchgate.net The development of pyrimidine-based materials for such applications is an active area of research. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.